N-[2-methoxy-4-(methylsulfanyl)butyl]cyclopropanecarboxamide
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Overview
Description
N-[2-methoxy-4-(methylsulfanyl)butyl]cyclopropanecarboxamide is an organic compound with a unique structure that includes a cyclopropane ring, a methoxy group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-4-(methylsulfanyl)butyl]cyclopropanecarboxamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate 2-methoxy-4-(methylsulfanyl)benzoic acid . This intermediate can be synthesized using readily available starting materials such as 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol . The reaction conditions often involve the use of polyphosphoric acid or POCl3 for cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-4-(methylsulfanyl)butyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones .
Scientific Research Applications
N-[2-methoxy-4-(methylsulfanyl)butyl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of N-[2-methoxy-4-(methylsulfanyl)butyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The cyclopropane ring and functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-(methylsulfanyl)benzoic acid: An intermediate in the synthesis of N-[2-methoxy-4-(methylsulfanyl)butyl]cyclopropanecarboxamide.
Sulmazole: A cardiotonic drug with a similar methoxy and methylsulfanyl substitution pattern.
Uniqueness
This compound is unique due to its combination of a cyclopropane ring with methoxy and methylsulfanyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-13-9(5-6-14-2)7-11-10(12)8-3-4-8/h8-9H,3-7H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRSMBLYMUGLNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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